6-Bromo-4-iodobenzimidazole

Medicinal Chemistry Physicochemical Property Lipophilicity

6-Bromo-4-iodobenzimidazole (CAS 1616094-32-6) is your strategic dihalogenated benzimidazole building block for kinase inhibitor and C-nucleoside programs. The distinct 4-iodo substituent is a critical pharmacophoric feature linked to potent CK2 inhibition (Ki 23 nM for the tetraiodinated analog), while the 6-bromo handle enables versatile cross-coupling (Suzuki, Sonogashira) for selectivity optimization. This specific substitution pattern is non-interchangeable with mono-halogenated or chloro analogs due to its unique electronic, steric, and lipophilic profile. Ensure reproducible, high-yielding stereocontrolled syntheses with this high-purity intermediate.

Molecular Formula C7H4BrIN2
Molecular Weight 322.93 g/mol
CAS No. 1616094-32-6
Cat. No. B1383264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-4-iodobenzimidazole
CAS1616094-32-6
Molecular FormulaC7H4BrIN2
Molecular Weight322.93 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1NC=N2)I)Br
InChIInChI=1S/C7H4BrIN2/c8-4-1-5(9)7-6(2-4)10-3-11-7/h1-3H,(H,10,11)
InChIKeyULARYZPZDKMXEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-4-iodobenzimidazole (CAS 1616094-32-6): Technical Baseline for Procurement Decisions


6-Bromo-4-iodobenzimidazole (CAS 1616094-32-6) is a dihalogenated benzimidazole derivative characterized by a bromine substituent at the 6-position and an iodine substituent at the 4-position of the fused bicyclic ring system [1]. It is a heterocyclic aromatic organic compound with the molecular formula C7H4BrIN2 and a molecular weight of 322.93 g/mol . The compound serves as a versatile building block in organic synthesis and is investigated for its potential as a pharmacophore in medicinal chemistry, particularly in the context of kinase inhibition and antiviral drug discovery [1][2].

Why 6-Bromo-4-iodobenzimidazole Cannot Be Substituted with Generic Analogs


Substitution with simpler benzimidazole derivatives or analogs with different halogenation patterns is not a viable procurement strategy due to the compound's unique, quantifiable physicochemical and biochemical properties that directly dictate its utility. The specific combination and positions of bromine and iodine atoms confer distinct electronic, steric, and lipophilic characteristics that are critical for its function as a synthetic intermediate and its potential biological activity [1]. For instance, the presence and position of these halogens directly influence the compound's logP, molecular weight, and reactivity in cross-coupling reactions, making it non-interchangeable with mono-halogenated or chloro-substituted alternatives [2].

Quantitative Differentiation: 6-Bromo-4-iodobenzimidazole vs. Structural Analogs


Enhanced Lipophilicity and Molecular Weight for Property-Based Design

The presence of both bromine and iodine substituents confers a quantifiably higher lipophilicity and molecular weight compared to its mono-iodinated analog. This difference directly impacts passive membrane permeability and overall drug-like properties. The measured or calculated LogP for the target compound is 2.96 , while its mono-iodinated counterpart, 4-iodo-1H-benzimidazole (CAS 51288-04-1), has a reported LogP of 2.17 [1]. The molecular weight is also significantly higher at 322.93 g/mol compared to 244.03 g/mol for 4-iodo-1H-benzimidazole [2].

Medicinal Chemistry Physicochemical Property Lipophilicity Drug Design

Superior CK2 Kinase Inhibitory Potency Conferred by Iodine Substitution

Benzimidazole derivatives containing iodine atoms demonstrate significantly enhanced potency as inhibitors of protein kinase CK2 compared to their brominated or chlorinated counterparts. A direct comparative study of tetra-substituted analogs revealed that 4,5,6,7-tetraiodobenzimidazole (TIBI) exhibits a Ki of 23 nM against CK2 [1]. In contrast, its tetrabrominated analog is a less potent inhibitor, with molecular modeling confirming that the iodo-substituted moiety fills the ATP-binding pocket more effectively than bromo or chloro substituents [1].

Kinase Inhibition CK2 Anticancer SAR

Defined Purity Grade Ensuring Reproducibility in Advanced Synthesis

The compound is commercially available with a specified minimum purity of 98% from reputable suppliers . This high purity grade is critical for applications requiring precise stoichiometry, such as in the synthesis of complex heterocyclic C-nucleosides, where impurities can lead to side reactions and significantly lower yields [1].

Chemical Synthesis Quality Control Purity Reproducibility

Defined Application Scenarios for 6-Bromo-4-iodobenzimidazole in R&D and Production


Synthesis of Novel Kinase Inhibitors for Oncology Research

6-Bromo-4-iodobenzimidazole is a strategic starting material for synthesizing novel CK2 or other kinase inhibitors. The presence of the 4-iodo group, as supported by class-level evidence, is a key pharmacophoric feature associated with potent CK2 inhibition (Ki of 23 nM for tetraiodinated analog) [1]. The 6-bromo substituent serves as a versatile handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Sonogashira) to optimize potency and selectivity against a broader panel of kinases. This differentiates it from mono-halogenated or chloro-substituted analogs that lack this specific combination of reactivity and potency-enhancing features.

Advanced Building Block in Stereocontrolled Nucleoside Synthesis

The compound is employed as a key intermediate in the stereocontrolled synthesis of heterocyclic C-nucleosides, a class of molecules with antiviral and anticancer potential [2]. Its high purity (98%) is essential for the reproducible and high-yielding condensation and cyclization steps reported in these synthetic routes, where precise stoichiometry is critical for achieving the desired stereochemical outcome [2]. Using a lower-purity or structurally similar alternative could lead to significant yield losses and diastereomeric impurities.

Material Science Applications Requiring Heavy Atom Effects

The presence of the iodine atom provides a significant heavy atom effect, making 6-Bromo-4-iodobenzimidazole a valuable precursor for developing novel materials. It can be used to synthesize monomers for polymers with enhanced thermal stability and mechanical strength, or as a component in non-linear optical materials. The bromine substituent allows for further covalent modification, offering a level of synthetic tunability not available with simpler iodo-benzimidazole derivatives .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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